4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Overview
Description
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound with the molecular formula C3H6N4S. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with methyl isocyanate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted triazoles. These products can have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as 1,2,4-triazole, 3-amino-1,2,4-triazole, and 4-methyl-1,2,4-triazole .
Uniqueness
4-amino-1-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a thione group within the triazole ring makes it particularly versatile for various applications .
Properties
Molecular Formula |
C3H6N4S |
---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
4-amino-2-methyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C3H6N4S/c1-6-3(8)7(4)2-5-6/h2H,4H2,1H3 |
InChI Key |
NHKBPUPMEQKJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)N(C=N1)N |
Origin of Product |
United States |
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